alpha-Conotoxin imi
Overview
Description
Alpha-Conotoxin ImI is a peptide neurotoxin isolated from the venom ducts of carnivorous marine cone snails . It exhibits exquisite pharmacological potency and selectivity for various nicotinic acetylcholine receptor subtypes . It is the first and only small-peptide ligand that selectively binds to the neuronal alpha7 homopentameric subtype of the nicotinic acetylcholine receptor (nAChR) .
Synthesis Analysis
The chemical synthesis of alpha-Conotoxins is complicated by the possibility of three disulfide bond isomers, where inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer . To achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions . Numerous strategies to enhance their stability including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer have successfully overcome these limitations .Molecular Structure Analysis
The structure of alpha-Conotoxin ImI has been determined by 1H NMR spectroscopy in aqueous solution . The NMR structure comprises primarily a series of nested beta turns . The structure is described as a type I beta-turn (positions 2-5) followed by a distorted helix (positions 5-11) .Scientific Research Applications
1. Enhancement of Peptide Stability
MacRaild et al. (2009) investigated the potential of replacing cystine bridges in alpha-conotoxins with nonreducible dicarba linkages. Their findings in the alpha-conotoxin alpha-ImI indicated that the dicarba analogue maintained inhibitory activity on nicotinic acetylcholine receptors (nAChR) similar to the native alpha-ImI, confirming its potential to improve stability while preserving function (MacRaild et al., 2009).
2. Subtype-Specific Nicotinic Acetylcholine Receptor Blockade
Johnson et al. (1995) provided evidence that alpha-conotoxin ImI selectively blocks certain subtypes of nAChRs. It particularly targets homomeric alpha 7 and alpha 9 receptors while showing no effect on other combinations of nAChR subunits. This selective blockade makes alpha-ImI a valuable tool for the study of neuronal nicotinic acetylcholine receptors (Johnson et al., 1995).
3. Insights into Structure-Activity Relationships
Gehrmann et al. (1999) determined the structure of alpha-ImI using NMR spectroscopy, highlighting its potential as a drug target for neurological disorders. The study revealed important residues for binding to the alpha7 nAChR, aiding in the design of novel alpha7 nAChR-specific agonists and antagonists (Gehrmann et al., 1999).
4. Comparative Analysis with Other Conotoxins
Rogers et al. (1999) compared the NMR solution structure of alpha-ImI to other alpha-conotoxins specific for neuronal nAChRs. This comparison revealed a conserved core scaffold across different conotoxins, highlighting specific amino acids and structural features important for binding and selectivity (Rogers et al., 1999).
Safety And Hazards
Future Directions
Alpha-Conotoxins, including alpha-Conotoxin ImI, are being evaluated as drug leads to treat various neuronal disorders . They are also used as neurochemical tools to study nAChR physiology . The development of therapeutic leads has been hampered by an incomplete understanding of the structure-activity relationship of alpha-Conotoxins at each of these targets .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXNBRHEQLZMI-VAYQAVKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H82N20O15S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166085 | |
Record name | alpha-Conotoxin imi | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1355.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Conotoxin imi | |
CAS RN |
156467-85-5 | |
Record name | alpha-Conotoxin imi | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156467855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Conotoxin imi | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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